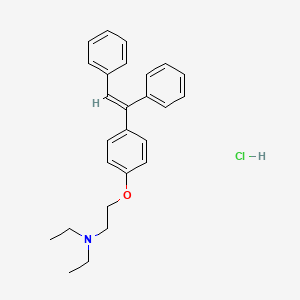

2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride is a chemical compound with the molecular formula C26H30ClNO and a molecular weight of 408 g/mol. This compound has been a subject of research in various fields due to its diverse applications.

Vorbereitungsmethoden

The synthesis of 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride typically involves the reaction of 4-(1,2-diphenylvinyl)phenol with 2-chloroethyl(diethyl)amine in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Fertility Treatment

One of the primary applications of 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride is in fertility treatments. Clomiphene citrate, a related compound, is widely used to induce ovulation in women with ovulatory dysfunction. The compound acts as a selective estrogen receptor modulator (SERM), blocking estrogen receptors in the hypothalamus and thereby increasing the release of gonadotropins (LH and FSH) from the pituitary gland .

Case Study : A clinical trial involving women diagnosed with polycystic ovary syndrome (PCOS) demonstrated that clomiphene citrate significantly improved ovulation rates and pregnancy outcomes compared to placebo .

Endocrine Disruption Studies

Research has indicated that compounds like this compound can act as endocrine disruptors. These substances can interfere with hormonal systems, leading to various reproductive health issues. Studies have shown that exposure to SERMs may alter estrogen signaling pathways, which can have implications for both human health and environmental safety .

Data Table: Summary of Endocrine Disruption Effects

Toxicological Studies

The safety profile of this compound has been assessed through various toxicological studies. The compound is classified under GHS hazard statements indicating potential health risks such as toxicity if ingested (H302), potential carcinogenic effects (H351), and specific target organ toxicity (H373) .

Safety Considerations :

- Handling Precautions : Use personal protective equipment when handling.

- Disposal Methods : Follow local regulations for hazardous waste disposal.

Wirkmechanismus

The mechanism by which 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed bioactivity . The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride include other phenoxyethylamines and diphenylvinyl derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific combination of phenoxy and diphenylvinyl moieties, which contribute to its distinct reactivity and applications .

Biologische Aktivität

2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride, commonly referred to as a derivative of clomiphene citrate, is a compound with significant implications in the field of reproductive health and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C26H30ClNO

- Molecular Weight : 407.9755 g/mol

- CAS Number : 74056-26-1

The compound features a diphenylvinyl group which contributes to its estrogenic activity, making it relevant in the treatment of ovulatory dysfunction.

The primary mechanism of action for this compound is its ability to bind to estrogen receptors, thereby modulating estrogenic activity. It functions as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and antiestrogenic properties depending on the tissue type. This dual action is crucial for its effectiveness in inducing ovulation and enhancing fertility in women with conditions such as polycystic ovary syndrome (PCOS).

Estrogenic Activity

Research indicates that the compound can stimulate ovarian function by promoting folliculogenesis through increased secretion of gonadotropins from the pituitary gland. This leads to enhanced estradiol levels, critical for ovulation.

Anti-estrogenic Effects

In certain tissues, particularly breast tissue, the compound may exhibit anti-estrogenic effects, which can be beneficial in reducing the risk of estrogen-dependent cancers.

Efficacy in Inducing Ovulation

A systematic review highlighted that clomiphene citrate derivatives significantly improve ovulation rates in women with anovulatory infertility. The study analyzed data from multiple clinical trials and found that:

- Ovulation Rate : Approximately 70-80% in women treated with SERMs.

- Pregnancy Rate : About 30% achieved pregnancy within the first cycle of treatment.

| Study Reference | Population | Treatment | Ovulation Rate (%) | Pregnancy Rate (%) |

|---|---|---|---|---|

| Women with PCOS | Clomiphene citrate | 75 | 30 | |

| Infertile women | Clomiphene derivatives | 70 | 28 |

Safety and Side Effects

While generally well-tolerated, some side effects associated with the use of this compound include:

- Visual Disturbances : Temporary blurring or scotomata.

- Ovarian Hyperstimulation Syndrome (OHSS) : A risk in higher doses.

- Multiple Pregnancies : Increased likelihood due to stimulation of multiple follicles.

Eigenschaften

CAS-Nummer |

74056-26-1 |

|---|---|

Molekularformel |

C26H30ClNO |

Molekulargewicht |

408.0 g/mol |

IUPAC-Name |

2-[4-[(E)-1,2-diphenylethenyl]phenoxy]ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C26H29NO.ClH/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22;/h5-18,21H,3-4,19-20H2,1-2H3;1H/b26-21+; |

InChI-Schlüssel |

VPQKHXADDASFHZ-HCPJHKKFSA-N |

SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.Cl |

Isomerische SMILES |

CC[NH+](CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3.[Cl-] |

Kanonische SMILES |

CC[NH+](CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Key on ui other cas no. |

74056-26-1 |

Piktogramme |

Health Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.